N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Overview
Description
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound characterized by the presence of methoxy groups attached to benzyl and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenylacetonitrile under basic conditions, followed by reduction and subsequent hydrobromide salt formation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
Major products formed from these reactions include methoxy-substituted benzylamines, phenylacetones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating certain medical conditions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-methoxybenzyl)-2-phenylethanamine
- N-(4-methoxyphenyl)-2-(4-methoxybenzyl)ethanamine
- 4-methoxybenzylamine derivatives
Uniqueness
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to its dual methoxy substitution, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKFQZIJWDQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-17-1 | |
Record name | Benzeneethanamine, 4-methoxy-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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